Pyrazine-2-sulfonyl fluoride
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Overview
Description
Pyrazine-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides These compounds are known for their stability and reactivity, making them valuable in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-sulfonyl fluoride typically involves the reaction of pyrazine with sulfuryl fluoride (SO2F2). This reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl fluoride group. The process can be summarized as follows:
Step 1: Pyrazine is reacted with sulfuryl fluoride in the presence of a base such as triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an amine can yield a sulfonamide derivative.
Scientific Research Applications
Pyrazine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: It serves as a biochemical probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of pyrazine-2-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group. In biological systems, it can inhibit enzymes by reacting with active site residues, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Pyrazine-2-sulfonyl Chloride: Similar in structure but less stable under acidic and basic conditions.
Pyridazine-2-sulfonyl Fluoride: Another sulfonyl fluoride with a different nitrogen arrangement in the ring.
Pyrimidine-2-sulfonyl Fluoride: A related compound with a different heterocyclic ring structure.
Uniqueness: Pyrazine-2-sulfonyl fluoride is unique due to its specific reactivity and stability, making it a valuable tool in various chemical and biological applications. Its ability to form stable covalent bonds with nucleophiles sets it apart from other sulfonyl fluorides.
Properties
IUPAC Name |
pyrazine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXZFUAYAPJBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090368-34-4 |
Source
|
Record name | pyrazine-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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